pKa Modulation via N-Methylation
The N-methyl substitution in 1,4-dimethylindoline eliminates the N-H proton of the indoline scaffold, substantially lowering the predicted pKa relative to unsubstituted indoline. This affects the compound's ionization state under physiological pH conditions .
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.29 ± 0.30 |
| Comparator Or Baseline | Unsubstituted indoline: pKa ~5-6 for N-H conjugate acid (literature class value) |
| Quantified Difference | ΔpKa ≈ 4-5 units (significantly weaker base / less protonated at neutral pH) |
| Conditions | ACD/Labs predicted values; ChemicalBook database compilation |
Why This Matters
The absence of a protonatable N-H site in 1,4-dimethylindoline reduces pH-dependent solubility variation and eliminates hydrogen-bond donor capacity, which is critical for applications requiring consistent membrane permeability or for avoiding off-target interactions at amine-binding biological targets.
